2,5-Dibromo-4-(chloromethyl)thiazole
Overview
Description
2,5-Dibromo-4-(chloromethyl)thiazole is a chemical compound used in the preparation of arylthiazolylpiperidine derivatives and analogs for use as survival motor neuron (SMN) protein production modulators . It is a white to brown crystalline powder .
Synthesis Analysis
Thiazoles can be synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method involves the reaction of thiobenzamide with 1-3-dichloroacetone in acetone, which is then refluxed overnight .Molecular Structure Analysis
The molecular formula of 2,5-Dibromo-4-(chloromethyl)thiazole is C4H2Br2ClNS. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles undergo various chemical reactions. For instance, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at position-5 and the resulting lithiated derivatives were quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone or dimethyl or diphenyl disulfide to give high yields of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis
2,5-Dibromo-4-(chloromethyl)thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a molecular weight of 291.39 g/mol.Scientific Research Applications
- Thiazole derivatives have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, some thiazole derivatives have been synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone .
- The outcomes also vary. For instance, some compounds showed significant analgesic and anti-inflammatory activities .
- Thiazole and bisthiazole derivatives have shown diverse pharmacological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
- The synthesis of these derivatives involves various methods . For instance, to optimize reaction conditions, the authors examined various solvents, such as 1,2-dichloroethane, 1,4-dioxane, acetonitrile and toluene, different copper salts (such as CuI, CuCl, CuBr, CuBr 2, Cu(OAc) 2, and Cu(OTf) 2 and their replacement with other metal salts such as Fe(OAc) 2, FeBr 2, FeBr 3, FeCl 3, PdCl 2, and AgCl) .
- The outcomes of these applications are diverse and depend on the specific application .
Medicinal Chemistry
Antimicrobial, Antiprotozoal, and Antitumor Activity
- Thiazole derivatives have been found to exhibit trypanocidal activity, which can be useful in the treatment of Trypanosoma brucei infections .
- The design, synthesis, and pharmacological evaluation of these derivatives involve various methods . For instance, compounds 1a and 2a, which bear a lipophilic end, a 1,3-thiazole ring, and a functional end, exhibit trypanocidal activity in the range of IC 50 = 0.42 μM and IC 50 = 0.80 μM, respectively .
- These derivatives can be considered as promising candidates for the treatment of Trypanosoma brucei infections .
Antitrypanosomal Activity
Synthesis of Melithiazole C
- Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory activities .
- The synthesis of these derivatives involves various methods . For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone .
- These derivatives have shown significant analgesic and anti-inflammatory activities .
- Thiazole derivatives are used as an antidepressant drug (pramipexole) and antiulcer agent (nizatidine) .
- The synthesis of these derivatives involves various methods . For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .
- These derivatives have shown significant antidepressant and antiulcer activities .
Antioxidant, Analgesic, and Anti-inflammatory Activities
Antidepressant and Antiulcer Activities
Safety And Hazards
This compound is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Thiazoles have been the subject of much research due to their diverse biological activities. They have been used to develop new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . The future directions of research on 2,5-Dibromo-4-(chloromethyl)thiazole could involve further exploration of its potential uses in medical and pharmaceutical applications.
properties
IUPAC Name |
2,5-dibromo-4-(chloromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2ClNS/c5-3-2(1-7)8-4(6)9-3/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNOQKGRQSKMQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=N1)Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586057 | |
Record name | 2,5-Dibromo-4-(chloromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-(chloromethyl)thiazole | |
CAS RN |
934236-33-6 | |
Record name | 2,5-Dibromo-4-(chloromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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